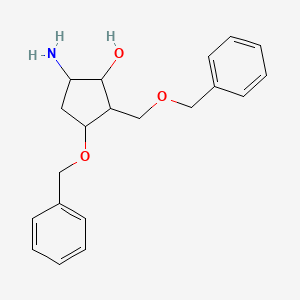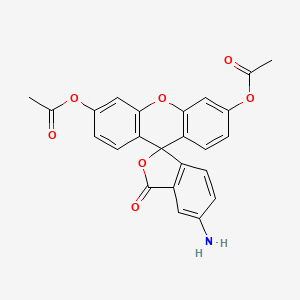
3-Chloro-5-(prop-1-en-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-5-(Prop-1-en-2-yl)pyridin ist eine organische Verbindung mit der Summenformel C8H8ClN. Es ist ein Derivat von Pyridin, einer basischen, heterocyclischen organischen Verbindung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-5-(Prop-1-en-2-yl)pyridin beinhaltet typischerweise die Chlorierung von 5-(Prop-1-en-2-yl)pyridin. Ein gängiges Verfahren beinhaltet die Verwendung von Thionylchlorid (SOCl2) als Chlorierungsmittel. Die Reaktion wird unter Rückflussbedingungen durchgeführt, wobei das Pyridinderivat mit Thionylchlorid behandelt wird, was zur Substitution eines Wasserstoffatoms durch ein Chloratom an der 3-Position des Pyridinrings führt.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 3-Chlor-5-(Prop-1-en-2-yl)pyridin kontinuierliche Durchflussverfahren beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Systemen ermöglicht eine präzise Kontrolle der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Reagenzkonzentrationen, die für die großtechnische Synthese entscheidend sind.
Chemische Reaktionsanalyse
Reaktionstypen
3-Chlor-5-(Prop-1-en-2-yl)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole ersetzt werden.
Oxidationsreaktionen: Die Prop-1-en-2-yl-Gruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktionsreaktionen: Die Verbindung kann zu 3-Chlor-5-(Prop-1-yl)pyridin reduziert werden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumamid (NaNH2) oder Kaliumthiolate (KSR) werden üblicherweise verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden eingesetzt.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators werden verwendet.
Hauptprodukte
Substitution: Produkte umfassen 3-Amino-5-(Prop-1-en-2-yl)pyridin oder 3-Thio-5-(Prop-1-en-2-yl)pyridin.
Oxidation: Produkte umfassen 3-Chlor-5-(Prop-1-en-2-yl)benzaldehyd oder 3-Chlor-5-(Prop-1-en-2-yl)benzoesäure.
Reduktion: Das Hauptprodukt ist 3-Chlor-5-(Prop-1-yl)pyridin.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-chloro-5-(prop-1-yl)pyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
Substitution: Products include 3-amino-5-(prop-1-en-2-yl)pyridine or 3-thio-5-(prop-1-en-2-yl)pyridine.
Oxidation: Products include 3-chloro-5-(prop-1-en-2-yl)benzaldehyde or 3-chloro-5-(prop-1-en-2-yl)benzoic acid.
Reduction: The major product is 3-chloro-5-(prop-1-yl)pyridine.
Wissenschaftliche Forschungsanwendungen
3-Chlor-5-(Prop-1-en-2-yl)pyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Es wird untersucht, ob die Verbindung als Pharmakophor bei der Medikamentenentwicklung eingesetzt werden kann.
Industrie: Es wird bei der Produktion von Agrochemikalien und anderen Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 3-Chlor-5-(Prop-1-en-2-yl)pyridin hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit zellulären Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Inhibition oder Aktivierung spezifischer Signalwege führt. Die genauen molekularen Zielstrukturen und beteiligten Signalwege sind Gegenstand laufender Forschung.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
3-Chlor-5-(Prop-1-en-2-yl)pyridin ist aufgrund seines spezifischen Substitutionsschemas am Pyridinring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Prop-1-en-2-yl-Gruppe bietet eine Stelle für weitere Funktionalisierung, wodurch es zu einem vielseitigen Zwischenprodukt in der organischen Synthese wird.
Eigenschaften
Molekularformel |
C8H8ClN |
|---|---|
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
3-chloro-5-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 |
InChI-Schlüssel |
WGFGLHXUCABKIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC(=CN=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)
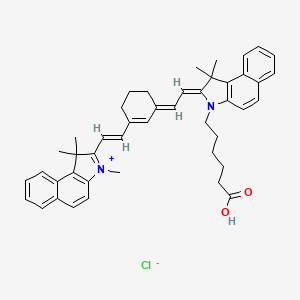

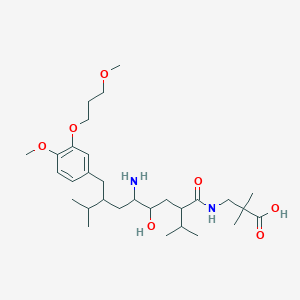
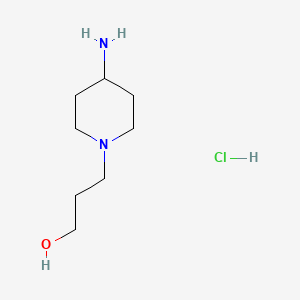
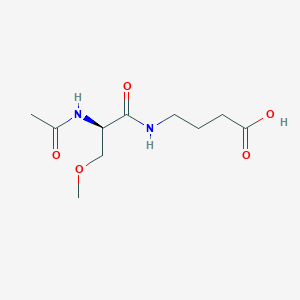

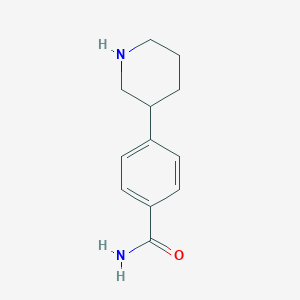
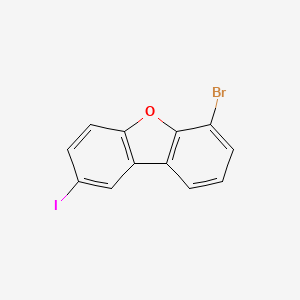
![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)

